molecular formula C21H18ClN5O2 B2795102 3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034519-30-5

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2795102
CAS No.: 2034519-30-5
M. Wt: 407.86
InChI Key: MVUFICTVIYBVLX-UHFFFAOYSA-N
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Description

3-(1-(5-Chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core fused with a piperidine ring linked to a 5-chloroindole-2-carbonyl group. This structure combines a bicyclic pyrimidine system with a nitrogen-rich piperidine-indole substituent, which may enhance binding affinity to biological targets such as kinases or receptors.

Properties

IUPAC Name

3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c22-14-3-4-17-13(10-14)11-18(25-17)21(29)26-8-5-15(6-9-26)27-12-24-19-16(20(27)28)2-1-7-23-19/h1-4,7,10-12,15,25H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUFICTVIYBVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Details

  • Molecular Formula : C21H19ClN4O2
  • Molecular Weight : 394.9 g/mol
  • IUPAC Name : this compound

Structural Representation

The structure features a complex arrangement that includes an indole moiety, a piperidine ring, and a pyrimidine scaffold, which are known to contribute to its pharmacological properties.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • GI50 Values : Compounds derived from similar structures showed GI50 values ranging from 29 nM to 78 nM against pancreatic (Panc-1), breast (MCF-7), and epithelial (A549) cancer cell lines. Specifically, one derivative exhibited a GI50 of 29 nM, outperforming the reference drug erlotinib (GI50 = 33 nM) .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific signaling pathways associated with cancer cell proliferation. Notably, it has been shown to inhibit mutant EGFR/BRAF pathways effectively.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Indole Derivatives : A series of 5-chloro-indole derivatives were synthesized and tested for their antiproliferative effects. The most potent derivative demonstrated an IC50 value of 68 nM against EGFR, indicating strong inhibition compared to erlotinib .
  • Fragment-Based Screening : High-throughput screening methods have identified several promising candidates with significant activity against cancer cell lines. These studies often utilize assays such as ROS-Glo™ H2O2 Assay to evaluate cellular responses .

Comparative Analysis of Related Compounds

Compound NameGI50 (nM)IC50 (nM)Target
Compound A2968EGFR
Compound B3380EGFR
Compound C4274EGFR

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation. Studies have shown that they can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting programmed cell death.
  • Case Studies : A study demonstrated that derivatives of indole-pyrimidine hybrids showed potent activity against breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity against a range of pathogens:

  • Broad-Spectrum Efficacy : Initial screenings have indicated effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains.
  • Research Findings : In vitro studies revealed that modifications to the piperidine ring can enhance antibacterial potency, making it a candidate for further development as an antibiotic.

Neuropharmacological Effects

Given the presence of the indole structure, there is interest in its neuropharmacological applications:

  • Cognitive Enhancement : Research suggests potential use in treating cognitive disorders. Compounds with similar structures have shown promise in enhancing memory and learning capabilities in animal models.
  • Case Studies : Experimental data from rodent studies indicated that administration of related compounds improved performance in memory tasks, suggesting a mechanism involving modulation of neurotransmitter systems.

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Indole Derivative : The initial step often includes the synthesis of the 5-chloroindole core through cyclization reactions.
  • Piperidine Attachment : Subsequent reactions introduce the piperidine moiety via nucleophilic substitution methods.
  • Pyrimidine Ring Closure : The final step involves the formation of the pyrimidine ring, which can be achieved through condensation reactions with appropriate precursors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

A. Core Heterocycle Modifications 1. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives - Example: 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () - Key Differences: The pyrido[3,4-d]pyrimidinone core (vs.

Triazolo-Fused Pyrido[2,3-d]pyrimidines

  • Example : Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones ()

  • Key Differences : Incorporation of a triazole ring increases rigidity and hydrogen-bonding capacity.
  • Activity : Demonstrated antitumor activity against MCF-7 and HepG2 cell lines, with IC₅₀ values comparable to doxorubicin .

B. Substituent Comparisons 1. Piperidine-Linked Groups - Target Compound: 5-Chloroindole-2-carbonyl-piperidin-4-yl group. - Analogues: - 3,4-Dichlorobenzyl-piperidine (): Enhances hydrophobicity and may improve membrane permeability .

Chloro-Substituted Moieties

  • Target Compound : 5-Chloroindole.
  • Analogues :

  • 3-Amino-2-(5-chloropyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (): Replaces indole with chloropyridine, reducing steric bulk but maintaining halogen-mediated interactions .

Physicochemical and Pharmacokinetic Properties

  • Target Compound : The 5-chloroindole group increases logP (predicted ~3.5), suggesting moderate blood-brain barrier penetration. Molecular weight (~450–470 g/mol) aligns with Lipinski’s rules.
  • Analogues :
    • Compound : Lower molecular weight (273.68 g/mol) due to simpler substituents .
    • Triazolo Derivatives (): Higher polarity from triazole, improving solubility but reducing membrane permeability .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of temperature (e.g., reflux conditions in ethanol or DMF), reaction time (typically 12–48 hours), and solvent polarity. For example, dimethylformamide (DMF) may enhance solubility of intermediates, while ethanol facilitates crystallization. Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical for isolating high-purity product (>95%). Monitoring intermediates via TLC and confirming final structure with 1H^1H-NMR and mass spectrometry (MS) is essential .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm, pyridopyrimidinone aromatic protons at δ 7–9 ppm).
  • 13C^{13}C-NMR : Confirms carbonyl (C=O) signals at ~170 ppm and aromatic carbons.
  • IR Spectroscopy : Validates key functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, N–H bend at ~3300 cm1^{-1}).
  • High-Resolution MS : Ensures molecular weight accuracy (e.g., [M+H]+^+ ion matching theoretical mass). Cross-referencing with literature data for analogous pyridopyrimidinones is advised .

Q. What preliminary assays are recommended to evaluate the compound's biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target kinases or receptors (e.g., ATP-binding sites) using fluorescence-based or radiometric methods.
  • Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50_{50} determination.
  • Docking Studies : Perform computational docking (e.g., AutoDock Vina) to predict binding affinity to proteins like PI3K or mTOR. Validate results with site-directed mutagenesis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed biological activity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability.
  • Free Energy Perturbation (FEP) : Quantify energy differences between binding poses.
  • Metadynamics : Identify alternative binding pockets not evident in static docking. Pair simulations with experimental SAR (structure-activity relationship) data to reconcile discrepancies .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties during scale-up?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, stirring rate).
  • Crystallization Control : Employ polymorph screening (e.g., solvent-antisolvent methods) to ensure consistent solid-state forms. Document variations using DSC (differential scanning calorimetry) and PXRD .

Q. How can researchers validate the compound's mechanism of action when conflicting data arise from in vitro vs. in vivo studies?

  • Methodological Answer :

  • Orthogonal Assays : Combine knockdown (siRNA) and overexpression models to confirm target engagement.
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations (LC-MS/MS) to assess bioavailability.
  • Biomarker Analysis : Use proteomics (e.g., Western blot) to track downstream signaling pathways (e.g., AKT/mTOR). Cross-validate with transgenic animal models .

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